N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE is a synthetic organic compound that features an adamantane moiety linked to a benzamide structure. The adamantane group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE typically involves the reaction of 1-adamantanol with 2,3,4-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final amide product by reaction with a suitable amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce amines from the benzamide group .
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets in biological systems. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with proteins, enzymes, or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,2-DIPHENYLACETAMIDE
- N-(1-ADAMANTYL)-2-CHLOROACETAMIDE
- N-(1-ADAMANTYL)-2,3,4-TRIMETHOXYBENZAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)PROPYL]-2,3,4-TRIMETHOXYBENZAMIDE is unique due to the presence of both the adamantane and trimethoxybenzamide moieties, which confer distinct physical and chemical properties. This combination enhances its potential biological activity and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H33NO5 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C23H33NO5/c1-14(29-23-10-15-7-16(11-23)9-17(8-15)12-23)13-24-22(25)18-5-6-19(26-2)21(28-4)20(18)27-3/h5-6,14-17H,7-13H2,1-4H3,(H,24,25) |
InChI Key |
APQBNQDTWHNATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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